molecular formula C27H24N2O5 B1452110 4-(((9H-Fluoren-9-YL)methyl9H-fluoren-9-YL)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid CAS No. 1214665-64-1

4-(((9H-Fluoren-9-YL)methyl9H-fluoren-9-YL)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid

Cat. No.: B1452110
CAS No.: 1214665-64-1
M. Wt: 456.5 g/mol
InChI Key: PZRJUJTZSFMKML-UHFFFAOYSA-N
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Description

4-(((9H-Fluoren-9-YL)methyl9H-fluoren-9-YL)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Scientific Research Applications

4-(((9H-Fluoren-9-YL)methyl9H-fluoren-9-YL)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

Without more context, it’s difficult to predict the mechanism of action of this compound. If it’s used as an intermediate in synthesis, its reactivity would be important . If it’s a bioactive compound, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions . The Material Safety Data Sheet (MSDS) for the compound would provide specific information on its hazards, safe handling procedures, and emergency measures .

Future Directions

The future directions for this compound would depend on its applications. If it’s a useful intermediate in synthesis, research could focus on developing more efficient or environmentally friendly methods to synthesize it . If it’s a bioactive compound, future work could involve studying its biological effects in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((9H-Fluoren-9-YL)methyl9H-fluoren-9-YL)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(((9H-Fluoren-9-YL)methyl9H-fluoren-9-YL)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(((9H-Fluoren-9-YL)methyl9H-fluoren-9-YL)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid apart is its specific structure that combines the Fmoc protecting group with a benzoylpiperazine moiety. This unique combination allows for versatile applications in peptide synthesis and other chemical processes.

Properties

IUPAC Name

1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c30-25(18-8-2-1-3-9-18)29-15-14-28(16-24(29)26(31)32)27(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRJUJTZSFMKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(((9H-Fluoren-9-YL)methyl9H-fluoren-9-YL)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid
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4-(((9H-Fluoren-9-YL)methyl9H-fluoren-9-YL)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid

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